

Application Notes and Protocols for Brevetoxin-3 Electrophysiology using Patch-Clamp Techniques

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Compound of Interest

Compound Name: *Brevetoxin-3*

Cat. No.: *B15590435*

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Introduction

Brevetoxin-3 (PbTx-3) is a potent neurotoxin produced by the marine dinoflagellate *Karenia brevis*. It belongs to a family of lipid-soluble polyether compounds that specifically target voltage-gated sodium channels (VGSCs), crucial components in the generation and propagation of action potentials in excitable cells.[1][2] PbTx-3 binds with high affinity to site 5 on the α -subunit of the VGSC.[3][4] This interaction leads to a distinct set of electrophysiological effects, including a shift in the voltage-dependence of activation to more negative potentials, prolongation of the channel's mean open time, and an inhibition of inactivation processes.[1][3] These modifications result in a persistent influx of sodium ions, causing membrane depolarization and increased neuronal excitability.[1]

These unique properties make **Brevetoxin-3** a valuable pharmacological tool for studying the structure and function of VGSCs. These application notes provide detailed protocols for utilizing patch-clamp electrophysiology to investigate the effects of **Brevetoxin-3** on VGSCs, offering insights for researchers in neuroscience, pharmacology, and toxicology.

Data Presentation: Quantitative Effects of Brevetoxin-3 on Voltage-Gated Sodium Channels

The following tables summarize the quantitative data on the electrophysiological effects of **Brevetoxin-3** on various VGSC subtypes.

Table 1: Effects of **Brevetoxin-3** on Sodium Channel Gating Properties

Parameter	Toxin Concentration	Cell Type/Channel Subtype	Effect	Reference
Half-activation Voltage ($V_{1/2}$)	1 nM	Human Nav1.6	Shifted from -46.8 ± 1.8 mV to -62.1 ± 3.9 mV	[5]
Activation Voltage	30-500 nM	Rat sensory neurons (TTX-sensitive)	Shift to more negative membrane potentials	[3]
Channel Inactivation	30-500 nM	Rat sensory neurons (TTX-sensitive)	Inhibition of inactivation	[3]
Mean Open Time	30-500 nM	Rat sensory neurons (TTX-sensitive)	Prolonged	[3]

Table 2: Single-Channel Conductance in the Presence of **Brevetoxin-3**

Parameter	Toxin Concentration	Cell Type	Conductance	Reference
Unitary Current Amplitude	30-500 nM	Rat sensory neurons	Two unitary current amplitudes observed	[3]
Slope Conductance	30-500 nM	Rat sensory neurons	10.7 pS and 21.2 pS	[3]

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recording of Brevetoxin-3 Effects

This protocol details the standard whole-cell patch-clamp technique to measure the effect of **Brevetoxin-3** on the macroscopic currents of VGSCs expressed in a suitable cell line (e.g., HEK293 cells stably expressing a specific Nav subtype).

Materials:

- Cell Culture: HEK293 cells stably transfected with the desired VGSC subtype.
- Recording Pipettes: Borosilicate glass capillaries pulled to a resistance of 2-5 MΩ.[\[1\]](#)[\[4\]](#)
- Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjusted to pH 7.4 with NaOH.[\[1\]](#)
- Intracellular (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjusted to pH 7.2 with CsOH.[\[1\]](#)
- **Brevetoxin-3** Stock Solution: 1 mM in DMSO, stored at -20°C.[\[6\]](#) Prepare fresh dilutions in extracellular solution daily.

Procedure:

- Cell Preparation: Plate cells expressing the target sodium channel onto glass coverslips suitable for microscopy and patch-clamp recording. Allow cells to adhere and grow to 50-70% confluency.
- Pipette Preparation: Pull glass micropipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.[\[1\]](#)[\[4\]](#)
- Establish Whole-Cell Configuration:
 - Place a coverslip with cells into the recording chamber on the microscope stage and perfuse with extracellular solution.

- Approach a selected cell with the patch pipette and apply gentle suction to form a high-resistance ($>1\text{ G}\Omega$) seal (giga-seal) with the cell membrane.
- Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration.
- Initial Recordings (Control):
 - Clamp the cell membrane at a holding potential of -100 mV to ensure all sodium channels are in a closed state.[\[1\]](#)
 - Apply a series of depolarizing voltage steps (e.g., from -80 mV to $+60\text{ mV}$ in 10 mV increments) to elicit sodium currents.
 - Record the resulting current traces.
- Application of **Brevetoxin-3**:
 - Perfuse the recording chamber with the extracellular solution containing the desired concentration of **Brevetoxin-3** (e.g., 100 nM).[\[1\]](#)
 - Allow several minutes for the toxin to equilibrate and exert its effect.
- Post-Toxin Recordings:
 - Repeat the same voltage-step protocol as in the control condition.
 - Record the current traces in the presence of **Brevetoxin-3**.
- Data Analysis:
 - Measure the peak inward sodium current at each voltage step before and after toxin application.
 - To determine the voltage-dependence of activation, normalize the peak currents to the maximum current and plot them against the test potential. Fit this relationship with a Boltzmann function to determine the half-activation voltage ($V_{1/2}$). A negative shift in $V_{1/2}$ indicates potentiation of channel activation.[\[1\]](#)

- Measure the sustained or persistent current at the end of the depolarizing pulse to quantify the inhibition of inactivation.

Protocol 2: Cell-Attached Patch-Clamp Recording for Single-Channel Analysis

This protocol is designed to investigate the effects of **Brevetoxin-3** on the properties of individual sodium channels.

Materials:

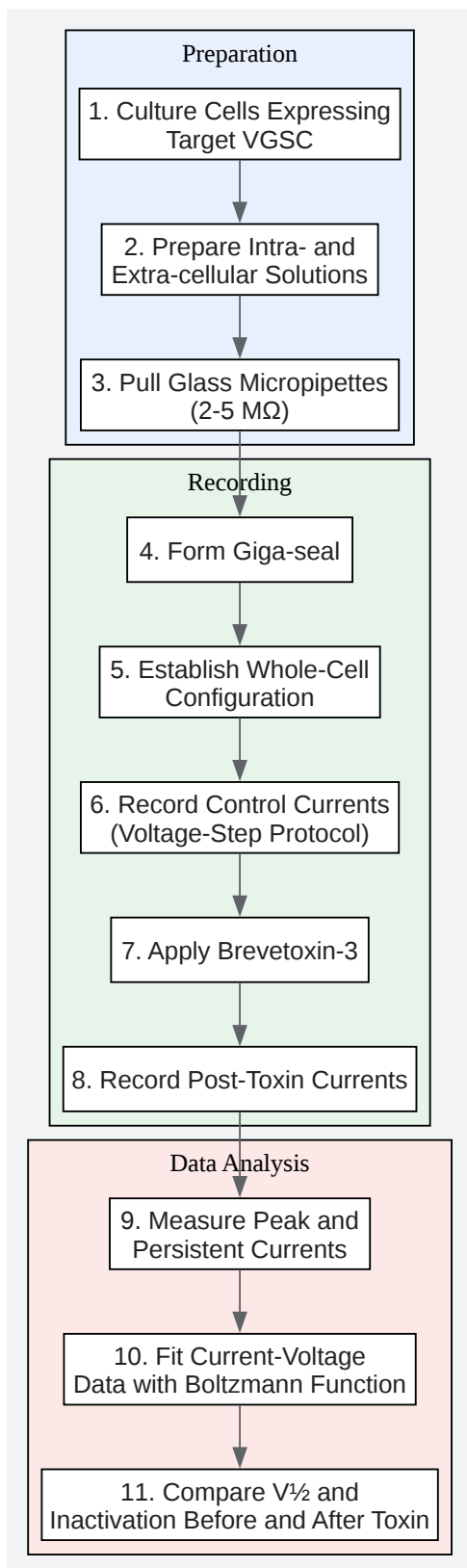
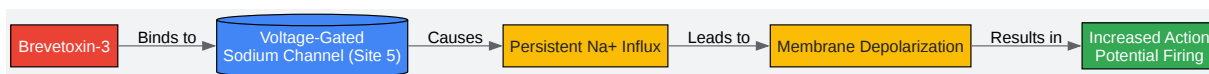
- Same as Protocol 1, with the following modification:
- Intracellular (Pipette) Solution: Should contain **Brevetoxin-3** at the desired concentration, as the toxin will be applied directly to the patched membrane area.

Procedure:

- Cell and Pipette Preparation: Follow steps 1 and 2 from Protocol 1.
- Establish Cell-Attached Configuration:
 - Approach a cell with the pipette containing both the intracellular solution and **Brevetoxin-3**.
 - Apply gentle suction to form a giga-seal. Do not rupture the membrane patch.
- Single-Channel Recordings:
 - Apply voltage steps or hold the membrane potential at a depolarized level (e.g., -50 mV) to observe single-channel openings.[\[3\]](#)
 - Record the unitary currents flowing through the channels in the isolated membrane patch.
- Data Analysis:
 - Generate an all-points histogram from the current recordings to determine the unitary current amplitude.

- Construct a current-voltage (I-V) relationship by plotting the unitary current amplitude against the membrane potential. The slope of this plot will yield the single-channel conductance.
- Analyze the channel kinetics by measuring the open and closed times to determine the mean open time.

Signaling Pathways and Experimental Workflows



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